

# Application Notes and Protocols: Cobalt Boride in Oxygen Evolution Reaction (OER) Catalysis

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## Compound of Interest

Compound Name: **COBALT BORIDE**

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## Introduction

The oxygen evolution reaction (OER) is a critical electrochemical process in technologies such as water electrolyzers for hydrogen production and rechargeable metal-air batteries. However, its slow kinetics necessitate the use of efficient electrocatalysts. While precious metal oxides like RuO<sub>2</sub> and IrO<sub>2</sub> are the state-of-the-art catalysts, their scarcity and high cost limit widespread application.<sup>[1]</sup> This has driven research towards developing cost-effective and highly active OER catalysts based on earth-abundant elements. **Cobalt borides** (Co-B) have emerged as a promising class of non-precious metal catalysts, demonstrating significant activity and stability for OER in alkaline media.<sup>[2]</sup>

It is widely understood that **cobalt boride** materials often act as pre-catalysts.<sup>[3]</sup> During the OER process, the surface of the **cobalt boride** undergoes reconstruction to form cobalt oxyhydroxide (CoOOH), which is the catalytically active species.<sup>[1][4][5]</sup> The underlying, conductive **cobalt boride** core ensures efficient electron transport to these active sites.<sup>[4]</sup> Boron's role is believed to induce lattice strain, which can lower the kinetic and thermodynamic barriers for the formation of key reaction intermediates, thereby enhancing catalytic activity.<sup>[1][5]</sup>

These notes provide an overview of the performance of various **cobalt boride**-based materials and standardized protocols for their synthesis and electrochemical evaluation.

# Data Presentation: OER Performance of Cobalt Boride Catalysts

The following table summarizes the electrochemical performance of several **cobalt boride**-based catalysts for the OER, primarily in alkaline electrolytes. The key metrics include the overpotential required to achieve a current density of 10 mA/cm<sup>2</sup> ( $\eta@10$ ), a benchmark for solar fuel applications, and the Tafel slope, which provides insight into the reaction kinetics.

Catalyst Material	Electrolyte	Overpotential (η@10) (mV)	Tafel Slope (mV/dec)	Stability	Reference
Amorphous Co <sub>2</sub> B	Alkaline	380	-	Stable for at least 60 hours at 10 mA/cm <sup>2</sup>	[1][5]
Co <sub>2</sub> B (annealed at 500°C)	Alkaline	360	-	-	[1][5]
Cobalt-Sulfo-Boride (Co-S-B-8)	1.0 M KOH	280	79	-	[3]
Cobalt Boride (Co-B)	1.0 M KOH	330	68	-	[3]
Iron-Cobalt Boride B) ((Co <sub>0.7</sub> Fe <sub>0.3</sub> ) <sub>2</sub> B)	1.0 M KOH	330	-	Active surface species (CoOOH) formed	[6]
Annealed CoB on Nickel Foam	Alkaline	-	80	-	[4]
Cobalt Iron Boride (CoFeB) Nanosheets	Alkaline	390	66.35	Good long-term stability	
Cobalt Borate (Co-Bi) Nanoarray	0.1 M KB <sub>i</sub> (pH 9.2)	420	-	Good stability	[7]

## Experimental Protocols

## Protocol for Synthesis of Amorphous Cobalt Boride (Co<sub>2</sub>B) Nanoparticles

This protocol is adapted from the chemical reduction method.[\[1\]](#)[\[5\]](#)

### Materials:

- Cobalt(II) chloride hexahydrate (CoCl<sub>2</sub>·6H<sub>2</sub>O)
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized (DI) water
- Ethanol

### Procedure:

- Prepare an aqueous solution of CoCl<sub>2</sub>·6H<sub>2</sub>O.
- Prepare a separate aqueous solution of NaBH<sub>4</sub>.
- Under vigorous stirring, add the NaBH<sub>4</sub> solution dropwise to the CoCl<sub>2</sub> solution at room temperature. A black precipitate of **cobalt boride** will form immediately.
- Continue stirring the mixture for 30 minutes to ensure the reaction is complete.
- Collect the black precipitate by centrifugation or filtration.
- Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

## Protocol for Working Electrode Preparation

This protocol describes the fabrication of a catalyst-coated electrode for electrochemical testing.[\[8\]](#)[\[9\]](#)

### Materials:

- Cobalt boride catalyst powder
- Conductive carbon black (e.g., Vulcan XC-72)
- 5 wt% Nafion solution (or other suitable binder like PVDF)
- Ethanol and DI water
- Substrate (e.g., Glassy Carbon (GC) disk, Nickel Foam (NF), Carbon Cloth)
- Micropipette

Procedure:

- Catalyst Ink Preparation:
  - Disperse a specific amount of the **cobalt boride** catalyst powder (e.g., 5 mg) and conductive carbon (e.g., 1 mg) in a solvent mixture (e.g., 1 mL of 4:1 v/v water:ethanol).
  - Add a small amount of Nafion solution (e.g., 40  $\mu$ L) to the dispersion to act as a binder.
  - Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Electrode Coating:
  - Thoroughly clean the surface of the electrode substrate. For a GC electrode, polish it with alumina slurry, followed by sonication in DI water and ethanol.
  - Using a micropipette, drop-cast a precise volume of the catalyst ink onto the surface of the substrate.
  - Allow the electrode to dry completely at room temperature or under a mild heat lamp. This results in a catalyst loading that can be precisely controlled (e.g., up to  $4 \text{ mg cm}^{-2}$ ).[\[10\]](#)

## Protocol for Electrochemical OER Measurement

This protocol outlines a standard three-electrode setup for evaluating OER performance.[\[8\]](#)[\[10\]](#)[\[11\]](#)

### Equipment and Setup:

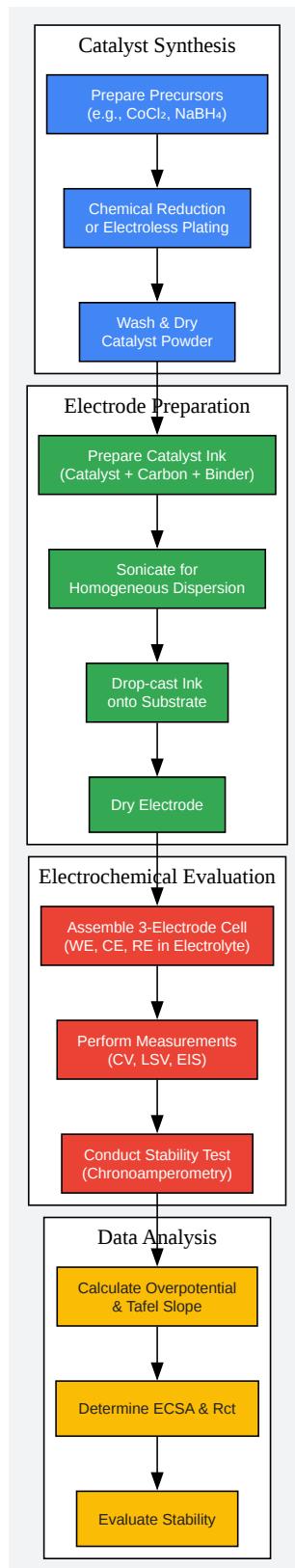
- Potentiostat: A standard electrochemical workstation.
- Electrochemical Cell: A three-electrode cell.
- Working Electrode (WE): The prepared **cobalt boride** catalyst electrode.
- Counter Electrode (CE): A platinum wire or graphite rod.
- Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
- Electrolyte: Typically 0.1 M or 1.0 M KOH solution. The electrolyte should be saturated with an inert gas like Argon or Nitrogen before the experiment to remove dissolved oxygen.[\[10\]](#)

### Measurement Procedures:

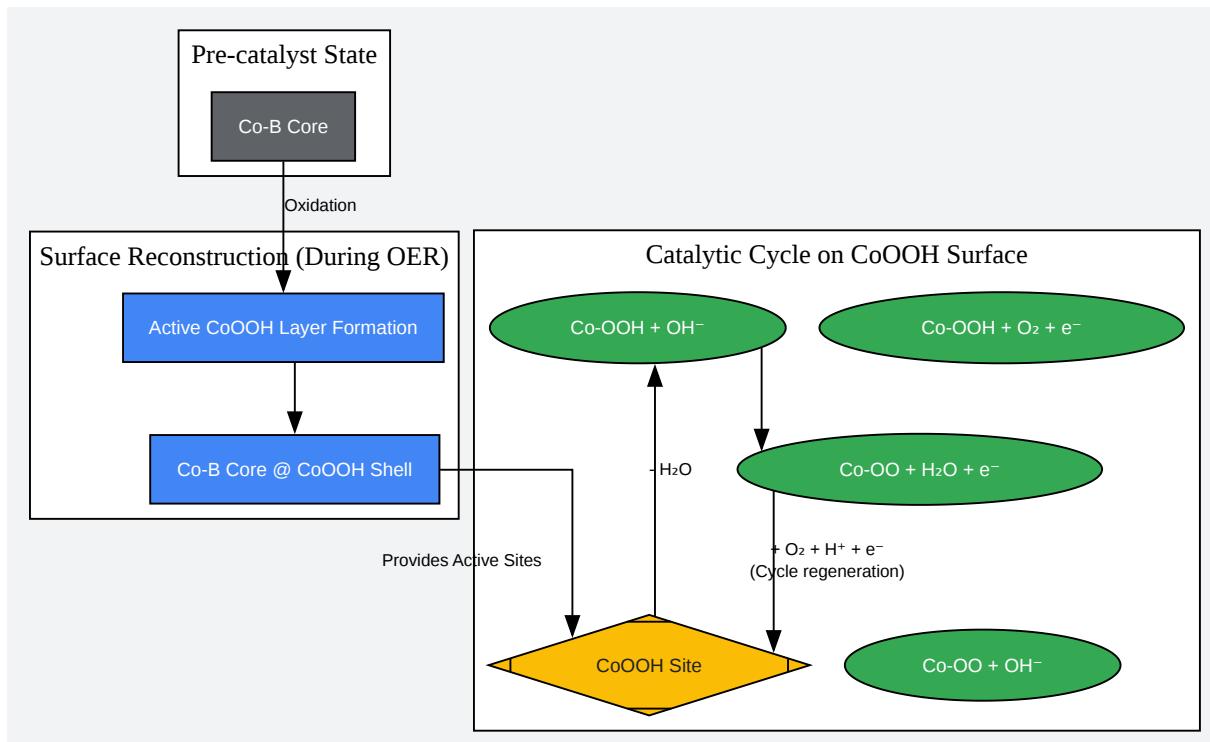
- Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:  $E(\text{RHE}) = E(\text{Ref}) + 0.059 \times \text{pH} + E^\circ(\text{Ref})$  where  $E(\text{Ref})$  is the measured potential against the reference electrode and  $E^\circ(\text{Ref})$  is the standard potential of the reference electrode.
- iR Correction: The measured potential should be corrected for ohmic resistance (iR drop) of the solution. The resistance ( $R_s$ ) can be determined by Electrochemical Impedance Spectroscopy (EIS).[\[8\]](#) The corrected potential is calculated as:  $E(\text{corrected}) = E(\text{measured}) - i \times R_s$ .
- Cyclic Voltammetry (CV): Perform CV scans in a non-Faradaic potential window (e.g., 0.4 V to 1.4 V vs. RHE) at various scan rates (e.g., 10-100 mV/s) to determine the double-layer capacitance ( $C_{dl}$ ), which is proportional to the Electrochemically Active Surface Area (ECSA).[\[8\]](#)[\[9\]](#)
- Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 10 mV/s) in the potential range of approximately 1.1 V to 1.6 V vs. RHE.[\[8\]](#) This provides the current density as a function of the applied potential.

- Tafel Analysis: The Tafel slope is obtained by plotting the overpotential ( $\eta = E(\text{RHE}) - 1.23 \text{ V}$ ) against the logarithm of the current density ( $\log|j|$ ). The linear portion of this plot gives the Tafel slope.
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance ( $R_{\text{ct}}$ ) of the catalyst.[3][4]
- Stability Test: Assess the catalyst's long-term stability using chronoamperometry (constant potential) or chronopotentiometry (constant current), typically at a current density of 10 mA/cm<sup>2</sup>, for an extended period (e.g., 24-60 hours).[1][12]

## Visualizations

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Caption: Experimental workflow for evaluating Co-B OER catalysts.



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Caption: Proposed OER mechanism on **cobalt boride** pre-catalysts.

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